[4-(Pyrrolidin-1-ylmethyl)phenyl]methanol

Medicinal Chemistry Physicochemical Properties ADME

Secure [4-(Pyrrolidin-1-ylmethyl)phenyl]methanol (CAS 91271-60-2) for your drug discovery programs. This para-substituted benzyl alcohol is a key fragment for H3 receptor antagonists, offering orthogonal reactive handles and high-yield synthesis (84%). Avoid regioisomeric variability that compromises solubility (LogD7.4 -0.39) and biological activity. Its corrosive nature (H314) demands proper handling.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
CAS No. 91271-60-2
Cat. No. B1284343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(Pyrrolidin-1-ylmethyl)phenyl]methanol
CAS91271-60-2
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESC1CCN(C1)CC2=CC=C(C=C2)CO
InChIInChI=1S/C12H17NO/c14-10-12-5-3-11(4-6-12)9-13-7-1-2-8-13/h3-6,14H,1-2,7-10H2
InChIKeyWIPREEQTVNYVRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[4-(Pyrrolidin-1-ylmethyl)phenyl]methanol (CAS 91271-60-2): Sourcing Guide for Medicinal Chemistry Building Blocks and Fragment-Based Drug Discovery


[4-(Pyrrolidin-1-ylmethyl)phenyl]methanol (CAS 91271-60-2) is a para-substituted benzyl alcohol derivative, classified within the C12H17NO chemical space (molecular weight: 191.27 g/mol) . This compound features a phenyl ring bearing a pyrrolidin-1-ylmethyl group at the 4-position and a hydroxymethyl group. Its bifunctional nature, possessing both a tertiary amine and a primary alcohol, renders it a valuable fragment molecule and versatile synthetic intermediate . The compound is primarily utilized as a molecular scaffold in the design and synthesis of novel drug candidates, particularly within medicinal chemistry and drug discovery research programs [1].

Why Generic Substitution Fails: The Critical Role of Regiochemistry and Physicochemical Properties in Selecting [4-(Pyrrolidin-1-ylmethyl)phenyl]methanol


Generic substitution with its ortho- or meta-substituted isomers (2- or 3-(pyrrolidin-1-ylmethyl)phenyl)methanol or other benzyl alcohol derivatives is not a scientifically sound practice due to distinct differences in regiochemistry-driven properties. The position of the pyrrolidinylmethyl substituent on the phenyl ring significantly alters key physicochemical parameters, including lipophilicity (Log P), acid dissociation constant (pKa), and hydrogen-bonding capacity [1]. These variations directly influence a molecule's solubility, permeability, and metabolic stability in biological systems, as well as its reactivity in downstream synthetic transformations . Furthermore, the specific 4-substitution pattern is a crucial structural feature present in several potent clinical candidates targeting the histamine H3 receptor, underscoring its privileged status in medicinal chemistry [2]. Therefore, procuring the precise 4-isomer is essential for ensuring consistency in both chemical synthesis and biological assays, thereby avoiding unpredictable outcomes in research and development workflows.

Quantitative Differentiation Guide for [4-(Pyrrolidin-1-ylmethyl)phenyl]methanol: Regioisomeric and Functional Comparisons


Regiochemical Impact on Lipophilicity: Log P Comparison of 4- vs. 3- vs. 2-Isomers

The 4-substituted isomer ([4-(Pyrrolidin-1-ylmethyl)phenyl]methanol) demonstrates a distinct lipophilicity profile compared to its 3-substituted regioisomer. A calculated Log P value of 1.55 is reported for the target 4-isomer [1], whereas the 3-isomer has a computed Log P of 1.4 (XLogP3) [2]. This difference of ΔLog P = 0.15 can translate to altered membrane permeability and non-specific binding in biological assays, making the selection of the correct isomer crucial for reproducible results in cellular and in vivo studies.

Medicinal Chemistry Physicochemical Properties ADME

Hydrogen Bonding Capacity and Ionization State: pKa and LogD7.4 Differences Between 4- and 3-Isomers

The target 4-isomer exhibits an acidic pKa of 15.00, and crucially, a LogD value at physiological pH (7.4) of -0.39 [1]. This contrasts with the 3-isomer's topological polar surface area (TPSA) of 23.5 Ų [2], which, while identical, does not reflect the subtle electronic and conformational differences affecting ionization. The negative LogD7.4 for the 4-isomer indicates it is more hydrophilic at physiological pH, which is a critical differentiator for solubility and distribution. This property is not captured by simple TPSA comparisons.

Medicinal Chemistry Ionization Solubility

Synthetic Accessibility and Yield: Documented Procedure for the 4-Isomer

A specific, high-yielding synthesis for [4-(Pyrrolidin-1-ylmethyl)phenyl]methanol is documented in patent literature, providing a reproducible route to the 4-isomer. The process involves the reduction of 4-pyrrolidin-1-ylmethyl-benzoic acid methyl ester with lithium aluminium hydride (LAH) in tetrahydrofuran (THF), achieving an isolated yield of 84% after purification by column chromatography . This established methodology offers a clear procurement or in-house synthesis advantage over less well-documented isomers.

Synthetic Chemistry Process Development Chemical Procurement

Validated Role as a Precursor to Clinical H3 Receptor Antagonists

The 4-(pyrrolidin-1-ylmethyl)phenyl substructure is a key pharmacophoric element in two advanced clinical candidates for the histamine H3 receptor: PF-03654746 and PF-03654764 [1]. These compounds, which incorporate a 3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl moiety, were identified through extensive medicinal chemistry optimization and have demonstrated 'best-in-class' profiles [1]. This validates the 4-substitution pattern as a privileged scaffold for achieving the desired target engagement and downstream pharmacological effects. While the target compound is a simpler fragment, its regioisomeric identity is foundational for building upon this successful chemotype.

Histamine H3 Receptor Clinical Candidate CNS Drug Discovery

Safety and Handling Profile: Corrosive Nature of the 4-Isomer

[4-(Pyrrolidin-1-ylmethyl)phenyl]methanol is explicitly classified as corrosive, carrying the GHS hazard statement H314: 'Causes severe skin burns and eye damage' . In contrast, the 2-substituted isomer is classified only as an 'IRRITANT' without the more severe corrosive designation . The 3-substituted isomer, while similar in structure, is classified differently by suppliers, with some indicating no hazardous material designation for transport . This difference in hazard classification has direct implications for laboratory handling, storage requirements, and shipping costs.

Chemical Safety Laboratory Procurement Hazard Classification

Key Application Scenarios for [4-(Pyrrolidin-1-ylmethyl)phenyl]methanol Based on Quantitative Differentiation


Fragment-Based Drug Discovery (FBDD) Targeting CNS Receptors

Given its validated role as a core scaffold in clinical H3 receptor antagonists, [4-(Pyrrolidin-1-ylmethyl)phenyl]methanol is an ideal fragment for structure-based design campaigns targeting this receptor. Its specific LogD7.4 value of -0.39 supports aqueous solubility, a key attribute for fragment screening libraries [1]. Its regioisomeric identity ensures that any derived hit or lead maintains the privileged 4-substitution pattern proven to be effective in advanced compounds [2].

Synthesis of Advanced Intermediates for Kinase and GPCR Programs

The primary alcohol and tertiary amine functionalities of [4-(Pyrrolidin-1-ylmethyl)phenyl]methanol provide orthogonal reactive handles for chemical elaboration. This makes it a strategic building block for constructing complex molecules for kinase inhibitors (e.g., IGF-1R, as seen in related compounds) [3] and other GPCR modulators beyond H3. Its well-documented, high-yielding synthesis (84%) ensures reliable supply and cost-effective scaling for internal medicinal chemistry efforts .

Medicinal Chemistry Studies on Regioisomeric Effects on ADME

The quantifiable differences in Log P (Δ = 0.15) and LogD7.4 between the 4- and 3-isomers provide a clear basis for controlled studies investigating the impact of subtle structural changes on ADME properties. [4] [5]. By procuring the 4-isomer, researchers can generate precise structure-property relationship (SPR) data to inform the optimization of permeability, solubility, and metabolic stability in their lead series.

Development of Synthetic Methodologies and Process Chemistry

The established synthetic route for [4-(Pyrrolidin-1-ylmethyl)phenyl]methanol, yielding 84% isolated product , serves as a benchmark for developing new or improved synthetic methods. Process chemists can use this compound to evaluate novel reducing agents, flow chemistry platforms, or greener solvent systems, with the added practical consideration of its corrosive nature (H314) for safe handling and scale-up .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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